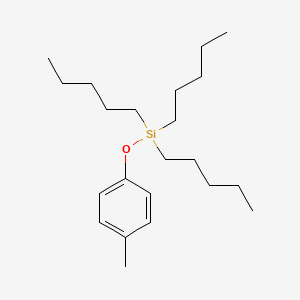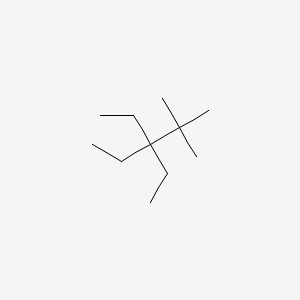
3,3-Diethyl-2,2-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-2,2-dimethylpentane: is a branched alkane with the molecular formula C12H26 . It is one of the isomers of dodecane, characterized by its unique structure where two ethyl groups and two methyl groups are attached to the second and third carbon atoms of the pentane chain, respectively. This compound is a colorless, flammable liquid under standard conditions and is less dense than water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-2,2-dimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor. For instance, the reaction of 2,2-dimethylpentane with ethyl chloride in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of zeolite catalysts in the alkylation of alkanes is a common method. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diethyl-2,2-dimethylpentane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and UV light.
Cracking: Requires high temperatures and sometimes a catalyst like zeolite.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Applications De Recherche Scientifique
Chemistry: 3,3-Diethyl-2,2-dimethylpentane is used as a reference compound in the study of branched alkanes and their properties. It is also utilized in the development of new synthetic methods and catalytic processes.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: In the petrochemical industry, this compound is used in the formulation of high-octane fuels and as a solvent in various chemical processes.
Mécanisme D'action
As an alkane, 3,3-Diethyl-2,2-dimethylpentane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of hydrocarbons, such as combustion and halogenation.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethylpentane
- 3,3-Dimethylpentane
- 2,3-Dimethylpentane
- 2,2,3-Trimethylpentane
Uniqueness: 3,3-Diethyl-2,2-dimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it has different boiling and melting points, density, and reactivity. This uniqueness makes it valuable in studies related to the structure-property relationship of alkanes.
Propriétés
Numéro CAS |
60302-28-5 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
3,3-diethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C11H24/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
KCQSYGZVYTYSLG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
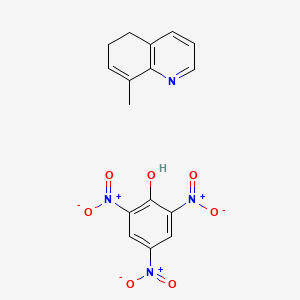



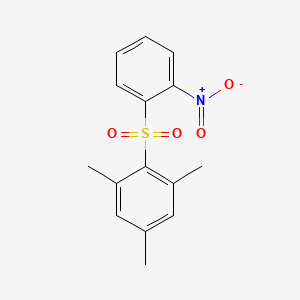

![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
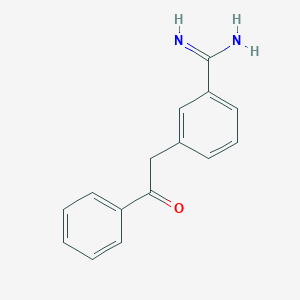
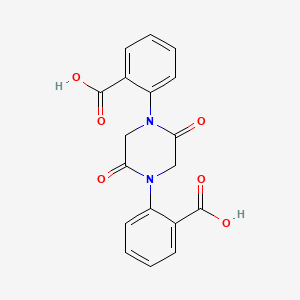

![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
